molecular formula C4H12N2 B13893711 1-Methyl-1-isopropylhydrazine CAS No. 33668-54-1

1-Methyl-1-isopropylhydrazine

Cat. No.: B13893711
CAS No.: 33668-54-1
M. Wt: 88.15 g/mol
InChI Key: XYQCAFWEBBSSKS-UHFFFAOYSA-N
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Description

1-Methyl-1-isopropylhydrazine is an organic compound with the molecular formula C₄H₁₂N₂ It is a derivative of hydrazine, characterized by the presence of a methyl group and an isopropyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-isopropylhydrazine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with methylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-isopropylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to simpler hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acids are employed under specific conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

1-Methyl-1-isopropylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-1-isopropylhydrazine exerts its effects involves interactions with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers. The pathways involved in its action include the formation of hydrazone intermediates and subsequent transformations.

Comparison with Similar Compounds

    Isopropylhydrazine: Similar in structure but lacks the methyl group.

    Methylhydrazine: Similar but lacks the isopropyl group.

    1-Methyl-1-propylhydrazine: Another derivative with a different alkyl group.

Uniqueness: 1-Methyl-1-isopropylhydrazine is unique due to the presence of both methyl and isopropyl groups, which confer distinct chemical properties and reactivity. This dual substitution makes it versatile for various applications compared to its simpler counterparts.

Properties

IUPAC Name

1-methyl-1-propan-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(2)6(3)5/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQCAFWEBBSSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300623
Record name 1-Methyl-1-isopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33668-54-1
Record name NSC137900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1-isopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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